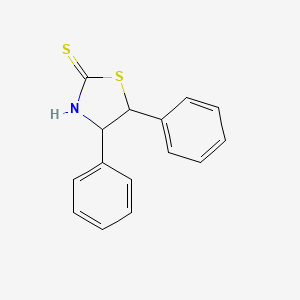

4,5-Diphenyl-1,3-thiazolidine-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

81731-78-4 |

|---|---|

Molecular Formula |

C15H13NS2 |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

4,5-diphenyl-1,3-thiazolidine-2-thione |

InChI |

InChI=1S/C15H13NS2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10,13-14H,(H,16,17) |

InChI Key |

LVXRKPDOAQFRSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(SC(=S)N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4,5 Diphenyl 1,3 Thiazolidine 2 Thione and Its Analogues

Strategic Approaches to the 1,3-Thiazolidine-2-thione Core Synthesis

The construction of the 1,3-thiazolidine-2-thione nucleus can be achieved through several strategic synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and control over stereochemistry.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step, thereby enhancing atom economy and reducing waste. The synthesis of the 1,3-thiazolidine-2-thione core is well-suited to MCR strategies. A notable example involves the reaction of primary amines, carbon disulfide, and a third component that provides the C4-C5 backbone of the heterocyclic ring. mdpi.com

One such approach utilizes the reaction between a primary amine, carbon disulfide, and dibenzoylacetylene (B1330223) to yield 4,5-disubstituted-1,3-thiazolidine-2-thiones. researchgate.net Another versatile MCR involves the reaction of primary amines (including amino acids), carbon disulfide, and γ-bromocrotonates, which proceeds via a domino alkylation/intramolecular Michael addition sequence to afford the desired thiazolidine-2-thiones in excellent yields. mdpi.com These methods are valued for their operational simplicity and the ability to generate structural diversity. A rapid, one-pot, three-component synthesis of thiazolidine-2-thiones has also been reported using a nitroepoxide, a primary amine, and carbon disulfide in water at ambient temperature, highlighting the efficiency and mild conditions of this protocol. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Key Features |

|---|---|---|---|

| Primary Amine | Carbon Disulfide | Dibenzoylacetylene | Direct formation of the 4,5-disubstituted core. researchgate.net |

| Primary Amine/Amino Acid | Carbon Disulfide | γ-Bromocrotonate | Proceeds via domino alkylation/intramolecular Michael addition. mdpi.com |

| Primary Amine | Carbon Disulfide | Nitroepoxide | Rapid, one-pot synthesis in water at ambient temperature. nih.gov |

Cyclization Reactions from Precursor Molecules

The formation of the 1,3-thiazolidine-2-thione ring can also be accomplished through the cyclization of appropriately functionalized acyclic precursors. This strategy allows for a more controlled, stepwise assembly of the target heterocycle. A common method involves the reaction of β-amino alcohols with potassium ethylxanthate (B89882) in ethanol. organic-chemistry.org

Another important cyclization pathway starts from aziridines. Amidato lanthanide amides have been shown to catalyze the cycloaddition of aziridines with carbon disulfide under mild conditions, providing good yields of the corresponding thiazolidine-2-thiones with good functional group tolerance. organic-chemistry.org

Catalyst-Driven Synthetic Protocols (e.g., DABCO-Catalyzed Cycloaddition)

Catalysis plays a crucial role in modern organic synthesis, often enabling reactions to proceed under milder conditions with higher efficiency. The synthesis of 1,3-thiazolidine-2-thiones has benefited from the development of catalyst-driven protocols. A notable example is the 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed synthesis of 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. This base-catalyzed protocol is efficient under ambient, solvent-free conditions with low catalyst loading, furnishing the products in good to excellent yields.

The proposed mechanism for the DABCO-catalyzed reaction involves a rate-determining nucleophilic attack of the propargylamine (B41283) on carbon disulfide to form a zwitterion. Subsequently, DABCO acts as a base to abstract a proton from the nitrogen, leading to a dithiocarbamate (B8719985) anion. This is followed by an intramolecular cyclization to form the thiazolidine-2-thione ring.

Stereoselective Synthesis of 4,5-Disubstituted Thiazolidine-2-thiones

The stereoselective synthesis of 4,5-disubstituted thiazolidine-2-thiones, particularly the 4,5-diphenyl derivative, presents a significant challenge due to the presence of two adjacent stereocenters. Achieving high levels of diastereoselectivity and enantioselectivity is crucial for many applications. While specific methods for the stereoselective synthesis of 4,5-diphenyl-1,3-thiazolidine-2-thione are not extensively reported, general strategies for related thiazolidine (B150603) systems can be considered.

One approach involves the use of chiral starting materials or chiral auxiliaries to direct the stereochemical outcome of the cyclization reaction. Another strategy is the development of asymmetric catalytic methods. For instance, the use of chiral catalysts in the cycloaddition of aziridines with carbon disulfide could potentially lead to enantiomerically enriched thiazolidine-2-thiones. The diastereoselectivity of such reactions can be influenced by the nature of the substituents and the reaction conditions.

Derivatization Strategies for Structural Modification

The 1,3-thiazolidine-2-thione scaffold offers multiple sites for structural modification, allowing for the fine-tuning of its chemical properties. The nitrogen atom at the 3-position is a key site for functionalization.

Functionalization at the Nitrogen Atom (N3)

The nitrogen atom of the 1,3-thiazolidine-2-thione ring can be readily functionalized through various reactions, most commonly alkylation and acylation. These modifications are typically achieved by first deprotonating the N-H bond with a suitable base to generate a nucleophilic nitrogen anion, which is then reacted with an electrophile.

N-Alkylation: The introduction of alkyl groups at the N3 position can be accomplished by treating the parent thiazolidine-2-thione with an alkyl halide in the presence of a base. Phase-transfer catalysis conditions can also be employed for this transformation.

N-Acylation: Acyl groups can be introduced at the N3 position by reacting the thiazolidine-2-thione with an acyl chloride or anhydride, typically in the presence of a base to neutralize the hydrogen halide byproduct. For instance, 3-acyl-1,3-thiazolidine-2-thiones can be synthesized and have been noted for their use as active amides in peptide synthesis. researchgate.net Phenyl 2-thioxo-1,3-thiazolidine-3-carboxylate, an N-acylated derivative, has been synthesized by reacting 1,3-thiazolidine-2-thione with phenyl chloroformate in the presence of triethylamine (B128534). researchgate.net

| Functionalization Type | Reagents | General Conditions |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-X) | Base (e.g., K2CO3, NaH) |

| N-Acylation | Acyl chloride (e.g., R-COCl) or Anhydride | Base (e.g., Pyridine (B92270), Triethylamine) |

| N-Carboxylation | Phenyl chloroformate | Triethylamine in dichloromethane. researchgate.net |

Substituent Introduction at Carbon Atoms (C4 and C5)

The functionalization of the thiazolidine-2-thione core at the C4 and C5 positions is crucial for creating structural diversity and modulating the physicochemical properties of the resulting molecules. The primary strategy for introducing substituents at these positions involves the use of appropriately substituted precursors that already contain the desired functionalities prior to the cyclization reaction.

One of the most established methods involves the reaction of β-amino alcohols with carbon disulfide (CS₂). researchgate.netplos.org By selecting a β-amino alcohol with specific substituents at the carbon atoms that will become C4 and C5 of the heterocyclic ring, a wide array of substituted thiazolidine-2-thiones can be prepared. For instance, using a 1,2-disubstituted-2-aminoethanol derivative will yield a 4,5-disubstituted-1,3-thiazolidine-2-thione. Similarly, cycloaddition reactions between substituted aziridines and carbon disulfide under mild conditions can provide thiazolidine-2-thiones with good functional group tolerance. organic-chemistry.org

More advanced protocols have been developed for introducing complex functionalities. A notable base-catalyzed method allows for the construction of 1,3-thiazolidine-2-thione scaffolds bearing quaternary carbon centers at the C5 position. nih.gov This reaction proceeds by treating α-tertiary propargylamines with carbon disulfide, affording 5-alkenyl-thiazolidine-2-thione derivatives. nih.gov The reaction is efficient, utilizes low catalyst loading, and can be performed under ambient, solvent-free conditions. nih.gov A one-pot strategy combining a copper(II)-catalyzed KA² coupling reaction with subsequent CS₂ incorporation has also been developed to synthesize these compounds from commercially available building blocks. nih.gov

| Methodology | Precursors | Substituents Introduced | Key Features |

| Cyclization of β-amino alcohols | Substituted β-amino alcohols, Carbon disulfide | Alkyl, Aryl, or other functional groups at C4 and/or C5. | Classic, versatile method based on precursor structure. |

| Cycloaddition of Aziridines | Substituted aziridines, Carbon disulfide | Groups corresponding to the aziridine (B145994) substituents at C4 and C5. | Proceeds under mild conditions with good functional group tolerance. organic-chemistry.org |

| Propargylamine Cyclization | α-Tertiary propargylamines, Carbon disulfide | A quaternary carbon and an alkenyl group at the C5 position. | Base-catalyzed, can be solvent-free, creates complex C5 substitution. nih.gov |

Synthesis of Spiro-Thiazolidine-2-thione Systems

Spiro-thiazolidines represent a unique class of heterocyclic compounds where the thiazolidine ring is fused to another ring system through a single shared carbon atom. rsc.org These complex three-dimensional structures are of significant interest in drug discovery. bohrium.com

A highly efficient and convergent approach for the synthesis of spiro-thiazolidine-2-thiones is the use of one-pot multicomponent reactions (MCRs). clockss.org This methodology allows for the construction of complex molecular skeletons in a single synthetic step from simple starting materials. clockss.org A well-documented MCR involves the reaction of a primary amine, carbon disulfide, and a cyclic α-halo ketone. clockss.org For example, reacting primary amines and carbon disulfide with 4-bromo-3-methylcyclopent-2-enone results in the formation of cis-fused bicyclic thiazolidine-2-thiones in high yields (70-90%). clockss.org This method provides a practical and efficient route to a diverse range of spiro and bicyclic thiazolidine-2-thione systems under mild conditions. clockss.org

The development of green synthetic strategies for spiro-thiazolidines has also gained traction, utilizing techniques such as microwave-assisted synthesis and the use of ionic liquids as catalysts and reaction media to improve efficiency and environmental friendliness. bohrium.comnih.gov

| Reaction Type | Reactants | Product Example | Key Features |

| Multicomponent Reaction (MCR) | 1. Primary Amine2. Carbon Disulfide3. Cyclic α-Halo Ketone | Spiro[cyclopentane-1,5'-thiazolidine]-2'-thione | High convergence, mild reaction conditions, high yields, provides access to complex spiro and bicyclic systems. clockss.org |

Green Chemistry Approaches in Thiazolidine-2-thione Synthesis

Adherence to the principles of green chemistry is a major focus in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. frontiersin.org Several green methodologies have been successfully applied to the synthesis of thiazolidine-2-thiones and related heterocyclic systems. These approaches prioritize the use of safer solvents, reduced energy consumption, and improved atom economy. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly improve both the yields and reaction times for the synthesis of thiazolidine-2-thiones. researchgate.net This technique provides rapid and uniform heating, often leading to cleaner reactions and reduced side-product formation compared to conventional heating methods.

Solvent-Free and Water-Mediated Reactions: Conducting reactions in the absence of volatile organic solvents is a cornerstone of green chemistry. nih.gov Solvent-free synthesis of 1,3-thiazolidin-4-ones using an economical catalyst has been reported with benefits including high yield and high atom economy. nih.gov Water, as a benign and environmentally safe solvent, has also been employed for the efficient synthesis of multisubstituted thiazolidine-2-thiones via multicomponent reactions. nih.gov

Alternative Solvent Systems: A significant advancement in green synthesis is the use of deep eutectic solvents (DESs) as dual-purpose solvents and catalysts. frontiersin.orgnih.gov In the synthesis of the related thiazolidine-2,4-dione derivatives, a choline (B1196258) chloride-based DES was found to be highly effective for Knoevenagel condensation, leading to product yields ranging from 21% to over 90%. frontiersin.orgnih.gov This approach avoids the use of conventional, often toxic, organic solvents and simplifies product purification. frontiersin.org

| Green Approach | Description | Advantages | Reference Example |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, improved yields, cleaner reaction profiles. researchgate.net | Synthesis of 4-substituted thiazolidine-2-thiones. researchgate.net |

| Water-Mediated Synthesis | Utilizing water as the reaction solvent. | Environmentally benign, safe, and cost-effective. nih.gov | Multicomponent synthesis of thiazolidine-2-thiones. nih.gov |

| Solvent-Free Conditions | Reaction is performed without a solvent, often with a catalyst. | Eliminates solvent waste, high atom economy. nih.govnih.gov | Base-catalyzed synthesis from α-tertiary propargylamines. nih.gov |

| Deep Eutectic Solvents (DES) | Using a mixture of hydrogen bond donors and acceptors as a recyclable solvent/catalyst system. frontiersin.org | Environmentally acceptable, often biodegradable, can act as both solvent and catalyst. frontiersin.orgnih.gov | Synthesis of thiazolidine-2,4-dione derivatives. frontiersin.orgnih.gov |

Elucidation of Molecular and Supramolecular Architecture of 4,5 Diphenyl 1,3 Thiazolidine 2 Thione

High-Resolution Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous structural confirmation of 4,5-Diphenyl-1,3-thiazolidine-2-thione and for understanding its electronic and conformational properties in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Analyses for Structural and Conformational Elucidation

¹H and ¹³C NMR data would provide precise information on the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine protons at the C4 and C5 positions of the thiazolidine (B150603) ring. The chemical shifts and coupling constants of these protons would be crucial in determining the relative stereochemistry (cis or trans) of the two phenyl substituents. The aromatic region would display complex multiplets corresponding to the ten protons of the two phenyl groups. A broad singlet corresponding to the N-H proton would also be anticipated.

¹³C NMR: The carbon NMR spectrum would be characterized by a downfield signal for the C=S (thione) carbon. Signals for the C4 and C5 carbons would confirm the presence of the diphenyl substitution pattern. The remaining signals would correspond to the carbons of the two phenyl rings.

Interactive Data Table: Predicted NMR Data No experimental data is available. This table is a template for future findings.

¹H NMR (CDCl₃, 400 MHz)| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Phenyl-H | ||

| Data not available | H-4 / H-5 |

¹³C NMR (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=S |

| Data not available | Phenyl-C |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic absorption band for the N-H stretching vibration. A strong band corresponding to the C=S (thione) stretching vibration would also be a key diagnostic peak. Other significant absorptions would include C-H stretching from the aromatic rings and the aliphatic thiazolidine core, as well as C=C stretching bands for the phenyl groups.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly in identifying vibrations of the C-S and S-S bonds if any intermolecular disulfide bridging were to occur in the solid state.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound would likely exhibit absorption bands corresponding to π → π* transitions of the aromatic phenyl rings and n → π* transitions associated with the thione group.

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This analysis would provide precise data on conformation, bond lengths, and bond angles. While no specific crystal structure for this compound has been found, related structures like trans-4,5-Dihydroxy-1,3-diphenylimidazolidine-2-thione adopt an envelope conformation for the five-membered ring. nih.gov It is plausible that this compound would adopt a similar conformation.

Determination of Solid-State Molecular Conformation and Geometry (e.g., Envelope Conformation)

The five-membered thiazolidine ring is not planar and is expected to adopt a puckered conformation, most likely an envelope or a twist conformation, to minimize steric strain. In an envelope conformation, one atom of the ring would be out of the plane formed by the other four atoms. The specific atom that forms the "flap" of the envelope would be determined by the steric and electronic influences of the substituents.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Precise measurements from X-ray crystallography would allow for a detailed analysis of the molecule's geometry.

Bond Lengths: Key bond lengths of interest would be the C=S double bond of the thione group, the C-S and C-N bonds within the thiazolidine ring, and the C-C bonds connecting the phenyl groups to the ring.

Bond Angles: The internal angles of the thiazolidine ring would reveal the degree of ring puckering. The angles around the C4 and C5 atoms would indicate the spatial arrangement of the phenyl substituents.

Dihedral Angles: Dihedral angles would quantitatively describe the conformation of the thiazolidine ring and the orientation of the phenyl groups relative to the heterocyclic core.

Interactive Data Table: Template for Crystallographic Data No experimental data is available. This table is a template for future findings.

Selected Bond Lengths (Å)| Bond | Length (Å) |

|---|---|

| C2-S1 | Data not available |

| C2-N3 | Data not available |

| C4-C5 | Data not available |

Selected Bond Angles (°)

| Angle | Degree (°) |

|---|---|

| S1-C2-N3 | Data not available |

| C2-N3-C4 | Data not available |

Selected Dihedral Angles (°)

| Atoms | Degree (°) |

|---|---|

| C5-S1-C2-N3 | Data not available |

Investigation of Intermolecular Interactions and Crystal Packing

The supramolecular assembly and crystal packing of this compound are governed by a combination of non-covalent interactions. While a specific crystallographic study for this exact molecule is not detailed in the available literature, the analysis of its structural features and comparison with closely related compounds, such as other diphenyl-substituted heterocycles and thiazolidine derivatives, allows for a comprehensive understanding of the forces at play. The key interactions stabilizing the crystal lattice are hydrogen bonding and π-π stacking.

Hydrogen Bonding:

In the solid state, thiazolidine-2-thione derivatives are known to participate in hydrogen bonding. For this compound, which contains an N-H group, conventional hydrogen bonds of the N-H···S type are expected to be significant contributors to the crystal packing. In this interaction, the hydrogen atom on the ring's nitrogen acts as a hydrogen bond donor, while the exocyclic sulfur atom of a neighboring molecule serves as the acceptor.

π-π Stacking:

The presence of two phenyl rings is a dominant feature of the molecule's structure, making π-π stacking a critical interaction in its crystal packing. These interactions occur between the aromatic rings of adjacent molecules. The geometry of this stacking can vary, including parallel-displaced or T-shaped arrangements, which minimize electrostatic repulsion while maximizing attractive dispersion forces. These stacking interactions are fundamental in organizing the molecules into columns or layers within the crystal lattice, significantly influencing the density and stability of the crystal. The interplay between hydrogen bonds and π-π stacking defines the final, intricate supramolecular architecture.

Table 1: Representative Intermolecular Interactions in Thiazolidine and Diphenyl-Substituted Heterocycles

| Interaction Type | Donor-H···Acceptor | Typical Distance (H···A) (Å) | Typical Angle (D-H···A) (°) | Reference Moiety |

|---|---|---|---|---|

| Hydrogen Bond | N-H···S | ~2.4 - 2.8 | ~150 - 170 | Thiazolidine-2-thione derivatives |

| Hydrogen Bond | C-H···S | ~2.8 - 3.0 | ~140 - 160 | Phenyl-substituted thiones |

| π-π Stacking | Phenyl Ring ··· Phenyl Ring | ~3.4 - 3.8 (Centroid-Centroid) | N/A | Diphenyl-substituted heterocycles |

Note: The data in this table are representative values from studies on analogous molecular systems and are presented to illustrate the typical geometries of the expected interactions.

Mass Spectrometric Fragmentation Pathways

The detailed electron ionization mass spectrometric (EI-MS) fragmentation pathways for this compound have not been extensively detailed in the reviewed scientific literature. Mass spectrometry of heterocyclic compounds typically involves initial fragmentation of the heterocyclic ring and the successive loss of substituents. For a molecule with the structure of this compound, a proposed pathway would likely involve cleavage of the thiazolidine ring and fragmentation related to the stable phenyl groups. However, without experimental data, a definitive fragmentation pattern and a corresponding data table of ion fragments cannot be accurately provided.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Mechanistic Investigations of Reactivity and Chemical Transformations of 4,5 Diphenyl 1,3 Thiazolidine 2 Thione

Reactions at the Exocyclic Thione Functionality (C=S)

The exocyclic thiocarbonyl group is a prominent feature of 4,5-diphenyl-1,3-thiazolidine-2-thione, governing a significant portion of its reactivity. This functionality can undergo a variety of reactions, including desulfurization, cycloaddition, and oxidation.

Desulfurization Reactions to Corresponding Oxo-Derivatives

The conversion of the thione group (C=S) to its corresponding carbonyl analogue (C=O) is a synthetically useful transformation. While direct desulfurization methods using reagents like mercuric acetate (B1210297) are common for converting thioureas to ureas, the transformation in thiazolidine-2-thiones can also be achieved through oxidative pathways.

| Reagent | Product | Reaction Type |

| Mercuric Acetate | 4,5-Diphenyl-1,3-thiazolidin-2-one | Desulfurization |

| Oxidizing Agents (e.g., H2O2) | 4,5-Diphenyl-1,3-thiazolidin-2-one | Oxidative Desulfurization |

Detailed Research Findings: The desulfurization of thiocarbonyl compounds to their carbonyl counterparts is a well-established transformation in organic synthesis. In the case of this compound, this can be achieved using various reagents. One common method involves the use of mercuric acetate, where the mercury(II) ion acts as a soft acid, showing a high affinity for the soft sulfur atom of the thione group. The reaction is believed to proceed through an initial coordination of the mercury salt to the sulfur atom, followed by nucleophilic attack of a water molecule (or acetate) and subsequent elimination of mercury(II) sulfide, yielding the corresponding 4,5-diphenyl-1,3-thiazolidin-2-one.

Alternatively, oxidative methods can be employed. Treatment with oxidizing agents can lead to the formation of an intermediate sulfine, which can then be further oxidized or hydrolyzed to the carbonyl compound.

Cycloaddition Reactions (e.g., with Acetylenic Esters)

The carbon-sulfur double bond of the thione group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. nih.govuzh.chacs.orgcaltech.edu These reactions are valuable for the construction of more complex heterocyclic systems. A notable example is the reaction with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD).

| Reactant | Reaction Type | Product Type |

| Acetylenic Esters (e.g., DMAD) | [3+2] Cycloaddition | Spiro-heterocyclic compounds |

| Dienes | [4+2] Cycloaddition (Diels-Alder) | Fused-ring systems |

Detailed Research Findings: Thiocarbonyl compounds are known to be excellent dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles like thiocarbonyl ylides. nuph.edu.uawikipedia.org In the context of this compound, the exocyclic C=S bond can react with various 1,3-dipoles. For instance, reaction with a thiocarbonyl ylide could potentially lead to the formation of a spiro-1,3-dithiolane derivative.

Furthermore, the thione group can act as a dienophile in hetero-Diels-Alder reactions. nih.gov While less common than their all-carbon counterparts, these reactions provide a route to six-membered sulfur-containing heterocycles. The reactivity in these cycloadditions is influenced by the electronic nature of both the thione and the diene. Electron-withdrawing groups on the diene and electron-donating groups that enhance the nucleophilicity of the thione sulfur can facilitate the reaction.

Oxidation Reactions

The sulfur atom of the exocyclic thione group is susceptible to oxidation by various reagents. Depending on the oxidant and reaction conditions, different oxidation products can be obtained.

| Oxidizing Agent | Product |

| Hydrogen Peroxide | 4,5-Diphenyl-1,3-thiazolidin-2-one 1,1-dioxide |

| Peroxy Acids (e.g., m-CPBA) | Ring-opened products or sulfoxides |

| Potassium Permanganate (KMnO4) | Thiazoles or Thiazoline 1,1-dioxides |

Detailed Research Findings: Oxidation of 2-thiazolines and related structures has been shown to yield a variety of products. researchgate.net For thiazolidine-2-thiones, oxidation can lead to the formation of the corresponding thiazolidin-2-one 1,1-dioxides. researchgate.net This transformation involves both the conversion of the thione to a ketone and the oxidation of the endocyclic sulfur atom to a sulfone.

The use of milder oxidizing agents may lead to the formation of a disulfide dimer through oxidative coupling of two molecules of the thiazolidine-2-thione. More aggressive oxidation can lead to ring cleavage. For instance, treatment of 2-phenyl-substituted thiazolines with various oxidants can result in benzoylamino sulfonic acids and disulfides, alongside thiazoles. researchgate.net The specific outcome of the oxidation of this compound would be highly dependent on the chosen oxidant and the reaction conditions.

Functional Group Transformations and Derivatization on the Thiazolidine (B150603) Ring

Beyond the reactivity of the exocyclic thione, the thiazolidine ring itself provides opportunities for functionalization, primarily at the nitrogen atom and the C-5 position.

N-Alkylation and Acylation Processes

The nitrogen atom in the 1,3-thiazolidine-2-thione ring is a secondary amine and can undergo nucleophilic substitution reactions, such as alkylation and acylation. mdpi.comresearchgate.net

| Reagent Type | Reaction | Product |

| Alkyl Halide (e.g., CH3I) | N-Alkylation | 3-Alkyl-4,5-diphenyl-1,3-thiazolidine-2-thione |

| Acyl Chloride (e.g., CH3COCl) | N-Acylation | 3-Acyl-4,5-diphenyl-1,3-thiazolidine-2-thione |

Detailed Research Findings: N-alkylation of the thiazolidine ring can be achieved by treatment with an alkyl halide in the presence of a base. The base deprotonates the nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the alkyl halide. Similarly, N-acylation can be carried out using acyl chlorides or anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. These reactions allow for the introduction of a wide variety of substituents at the N-3 position, enabling the synthesis of a library of derivatives with potentially diverse properties.

Nucleophilic Attack and Electrophilic Substitution on the Ring System

The thiazolidine ring and its phenyl substituents can undergo nucleophilic and electrophilic substitution reactions, respectively.

| Reaction Type | Position | Reagent | Product |

| Nucleophilic Attack | C-5 | Aldehydes (in presence of base) | 5-Alkylidene-4,5-diphenyl-1,3-thiazolidine-2-thione |

| Electrophilic Aromatic Substitution | Phenyl rings | Nitrating/Halogenating agents | Substituted phenyl derivatives |

Detailed Research Findings: The methylene (B1212753) group at the C-5 position of some thiazolidinone systems is known to be active and can undergo condensation reactions with aldehydes in the presence of a base. researchgate.net This reactivity is due to the acidity of the C-5 protons, which are alpha to the ring sulfur and potentially to an adjacent activating group. For this compound, while the C-5 is already substituted with a phenyl group, the potential for reactivity at this position under certain conditions should be considered, although it is less likely than in unsubstituted analogues.

The two phenyl rings at positions 4 and 5 are susceptible to electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgyoutube.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can introduce substituents onto these rings. The thiazolidine-2-thione moiety will act as a substituent on the benzene (B151609) rings, directing the incoming electrophiles to the ortho and para positions, although steric hindrance from the bulky heterocyclic ring might favor para substitution.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the coordination chemistry of This compound to fulfill the detailed article outline as requested. Research and documented findings on the metal complexation, including specific binding modes, spectroscopic signatures, and structural characterization of its metal complexes, are not available in the public domain.

While studies exist for the parent compound, 1,3-thiazolidine-2-thione, and other derivatives, providing that information would deviate from the strict instruction to focus solely on this compound. To ensure scientific accuracy and adhere to the provided constraints, the article cannot be generated at this time.

Computational Chemistry and Theoretical Studies on 4,5 Diphenyl 1,3 Thiazolidine 2 Thione

Density Functional Theory (DFT) Calculations

Optimized Geometries and Electronic Structure Analysis

No specific data found in literature for 4,5-Diphenyl-1,3-thiazolidine-2-thione.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

No specific data found in literature for this compound.

Reaction Mechanism Elucidation and Transition State Analysis

No specific data found in literature for this compound.

Quantum Chemical Descriptors and Molecular Orbital Theory

Frontier Molecular Orbital (FMO) Analysis

No specific data found in literature for this compound.

Mulliken Population Analysis and Charge Distribution

No specific data found in literature for this compound.

Conformational Landscape Exploration and Energy Minima (e.g., CNDO-2 Calculations)

The conformational landscape of the 1,3-thiazolidine-2-thione ring is a critical determinant of its chemical reactivity and biological activity. Theoretical methods, such as the Complete Neglect of Differential Overlap (CNDO-2) calculations, have been employed to explore the energy minima and preferred conformations of this heterocyclic system. cdnsciencepub.com Studies on a series of 4- and 5-substituted thiazolidine-2-thiones provide fundamental insights into the stereochemical behavior of the ring, which is governed by the interplay of vicinal constraints and the van der Waals requirements of its substituents. cdnsciencepub.comcdnsciencepub.com

The thiazolidine-2-thione ring is not planar and typically adopts envelope or half-chair conformations. cdnsciencepub.com The specific conformation and the orientation of substituents (pseudo-axial or pseudo-equatorial) are highly influenced by the nature and position of the substitution. cdnsciencepub.comcdnsciencepub.com For instance, in 4-alkyl-substituted thiazolidine-2-thiones, a pseudo-axial arrangement is slightly favored for smaller substituents like a methyl group. cdnsciencepub.com However, as the steric bulk of the substituent at either the C4 or C5 position increases, there is a pronounced preference for a pseudo-equatorial orientation to minimize steric strain. cdnsciencepub.comcdnsciencepub.com

This trend strongly suggests that for this compound, the two bulky phenyl groups would dictate the conformational equilibrium. To minimize steric hindrance between the two adjacent phenyl groups and between the phenyl groups and the thione sulfur atom, the molecule would likely adopt a conformation where both phenyl substituents reside in pseudo-equatorial positions. This arrangement would lead to a predominance of a C4-C5 out-of-plane half-chair conformation. cdnsciencepub.com While CNDO-2 calculations provide valuable foundational data, more advanced methods like Density Functional Theory (DFT) are now more commonly used for detailed conformational analysis and to achieve more accurate energy minima calculations. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Case Study 1: Thiazolidine-2-thione Derivatives as Xanthine (B1682287) Oxidase (XO) Inhibitors

In a study targeting Xanthine Oxidase (XO), a key enzyme in purine (B94841) metabolism linked to hyperuricemia and gout, a series of thiazolidine-2-thione derivatives were investigated. nih.govplos.org Molecular docking was performed using the crystal structure of the related enzyme xanthine dehydrogenase (XDH, PDB: 3ETR), as the binding sites are nearly identical. nih.gov The results showed that a lead compound, 6k , exhibited a strong binding affinity of -10.3 kcal/mol. nih.gov The modeling revealed specific crucial interactions: the thiazolidinethione moiety formed two hydrogen bonds with the amino acid residues Glu263 and Ser347, while the 4-fluorophenyl-sulfonyl portion of the molecule interacted with Gly260 and Ile264, also via hydrogen bonds. nih.govplos.org These interactions anchor the ligand within the hydrophobic active pocket of the enzyme, explaining its potent inhibitory activity. nih.gov

| Compound | IC₅₀ (μmol/L) |

|---|---|

| 6i | 10.12 |

| 6j | 23.45 |

| 6k | 3.56 |

| Allopurinol (Reference) | 8.74 |

Case Study 2: Thiazolidine-2,4-dione Derivatives as PPAR-γ Agonists

Another common scaffold, the thiazolidine-2,4-dione ring, has been extensively studied for its interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key target for anti-diabetic drugs. nih.gov Molecular docking studies on novel thiazolidine-2,4-dione derivatives identified compounds with high binding affinities to the PPAR-γ receptor. nih.gov For example, compounds 3h , 3i , and 3j showed favorable binding free energies, comparable to the standard drug pioglitazone. nih.gov The analysis of the docked complexes revealed that the thiazolidinedione head group is essential for binding, typically forming hydrogen bonds with key residues such as Ser289, His323, His449, and Tyr473 in the receptor's binding pocket. nih.gov The stability of these interactions is often further assessed using molecular dynamics (MD) simulations. nih.gov

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| 3h | -7.642 |

| 3i | -7.703 |

| 3j | -7.765 |

| Pioglitazone (Reference) | -8.558 |

Applications of 4,5 Diphenyl 1,3 Thiazolidine 2 Thione in Advanced Organic Synthesis

Utilization as Key Intermediates for Complex Heterocyclic Structures

The thiazolidine (B150603) framework serves as a versatile building block for the synthesis of more complex and fused heterocyclic systems. While direct examples starting from 4,5-diphenyl-1,3-thiazolidine-2-thione are specific, the general reactivity of the thiazolidinone core allows for its transformation into a variety of other molecular architectures.

The transformation of thiazolidine derivatives into different heterocyclic systems is a known strategy in organic synthesis. For instance, related 5-ene-4-thiazolidinone precursors can be utilized in the synthesis of fused heterocycles like thiopyrano[2,3-d]thiazoles. semanticscholar.orgnih.gov This suggests the potential for using the this compound ring as a scaffold that could undergo ring-opening or annulation reactions to build more elaborate structures. Furthermore, the core structure of N-acylthiazolidinethiones can undergo a nucleophilic azidation followed by a Curtius rearrangement to yield 4,5-disubstituted oxazolidin-2-ones, demonstrating a transformation from a thiazolidine to an oxazolidinone core. nih.gov

The synthesis of Δ2-thiazolines, another class of important heterocycles, often involves the cyclization of precursors that could potentially be derived from thiazolidinethiones, highlighting the role of the core structure as a synthetic intermediate. nih.gov The reactivity of the thiocarbonyl group and the nitrogen atom in the this compound ring offers multiple sites for modification and elaboration into more complex molecular frameworks.

Precursors for Other Thiazolidine Derivatives

The this compound molecule is a valuable precursor for synthesizing a range of other thiazolidine derivatives through modifications at the thiocarbonyl group or the ring nitrogen.

A key transformation is the conversion of the thiazolidine-2-thione moiety into a thiazolidin-2-one. This can be achieved through a desulfurization-oxygenation reaction, providing a direct synthetic route from the thione to its oxygen analog. scielo.org.mx This conversion is significant as it allows access to a different class of thiazolidine derivatives with potentially distinct chemical and biological properties.

Furthermore, the nitrogen atom at the 3-position is a common site for derivatization. Acylation of the nitrogen is a critical step for the application of this compound as a chiral auxiliary in asymmetric synthesis. scielo.org.mxscielo.org.mx This N-acylated derivative is the active form used to induce stereoselectivity in reactions such as aldol (B89426) condensations. The nature of the acyl group can be varied to fine-tune the steric and electronic properties of the auxiliary, thereby influencing the outcome of the asymmetric transformation.

The following table summarizes the role of this compound as a precursor.

| Precursor | Reaction Type | Product | Significance |

| This compound | Desulfurization-Oxygenation scielo.org.mx | 4,5-Diphenyl-1,3-thiazolidin-2-one | Access to oxo-analogs with different reactivity. |

| This compound | N-Acylation scielo.org.mxscielo.org.mx | N-Acyl-4,5-diphenyl-1,3-thiazolidine-2-thione | Activation for use as a chiral auxiliary. |

Development of Chiral Auxiliaries and Asymmetric Synthesis Strategies

The most prominent application of thiazolidine-2-thiones, including the 4,5-diphenyl derivative, is their use as powerful chiral auxiliaries in asymmetric synthesis. researchgate.net They offer a highly effective alternative to the more common Evans' oxazolidinone auxiliaries, demonstrating superior performance in certain key reactions. scielo.org.mx

Thiazolidine-2-thiones are particularly effective in asymmetric aldol reactions. scielo.org.mx When an N-acylthiazolidine-2-thione is treated with a Lewis acid like titanium tetrachloride (TiCl₄) and a base, a chlorotitanium enolate is formed. scielo.org.mx The stereochemical outcome of the subsequent reaction with an aldehyde is controlled by the chiral environment of the auxiliary. The sulfur atom of the thiocarbonyl group plays a crucial role in coordinating the metal center, leading to a well-organized transition state that directs the facial selectivity of the aldehyde addition. scielo.org.mx

An advantage of sulfur-based auxiliaries like thiazolidine-2-thiones is their high effectiveness in acetate (B1210297) aldol reactions, where traditional oxazolidinone auxiliaries are often less successful. scielo.org.mx By carefully selecting the reaction conditions (e.g., the Lewis acid and base), it is possible to access different aldol adducts, such as 'Evans syn' and 'non-Evans syn' products, from the same enantiomer of the chiral auxiliary. scielo.org.mx After the reaction, the chiral auxiliary can be easily cleaved from the product, typically by nucleophilic acyl substitution, to yield the desired chiral molecule and recover the auxiliary. scielo.org.mx

The table below details the application of related thiazolidine-2-thione auxiliaries in asymmetric reactions, which serves as a model for the utility of the 4,5-diphenyl derivative.

| Chiral Auxiliary Derivative | Reaction Type | Electrophile | Diastereomeric Ratio (dr) |

| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one scielo.org.mx | Titanium Enolate Aldol Addition | Benzaldehyde | 97:3 |

| N-Propionyl-4(S)-benzyl-1,3-thiazolidin-2-one scielo.org.mx | Titanium Enolate Aldol Addition | 4-Nitrobenzaldehyde | 91:9 |

| N-Acetyl 4(S)-isopropylthiazolidinethione scielo.org.mx | Titanium Enolate Aldol Addition | Various Aldehydes | High syn-selectivity |

| Indene-based thiazolidinethione scielo.org.mx | Acetate Aldol Reaction | Propionaldehyde | Excellent yield and high diastereoselectivity |

Future Perspectives and Emerging Research Avenues for 4,5 Diphenyl 1,3 Thiazolidine 2 Thione

Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

Future synthetic research will likely pivot towards greener and more efficient methodologies for preparing 4,5-diphenyl-1,3-thiazolidine-2-thione and its analogs. Conventional methods often require harsh conditions or the use of hazardous solvents. researchgate.net Emerging strategies aim to mitigate these drawbacks.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields, representing a significant improvement over traditional heating methods. nih.gov

Solvent-Free Reactions: Conducting syntheses under solvent-free conditions minimizes the use of environmentally harmful solvents and simplifies product purification. researchgate.netnih.gov

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing waste and saving time and resources. nih.govnih.gov

Biocatalysis: The use of enzymes or whole-cell biocatalysts, such as Baker's yeast, is a growing area in green chemistry that could offer highly selective and environmentally benign routes to chiral thiazolidine (B150603) derivatives. researchgate.net

| Synthetic Strategy | Key Advantages | Potential Application |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction time, higher yields. nih.gov | Rapid synthesis of compound libraries. |

| Solvent-Free Synthesis | Environmentally friendly, simplified purification. researchgate.netnih.gov | Large-scale, sustainable production. |

| Multi-Component Reactions | High atom economy, procedural simplicity. nih.govnih.gov | Efficient generation of structural diversity. |

| Biocatalysis | High selectivity, mild reaction conditions. researchgate.net | Enantioselective synthesis of chiral analogs. |

Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques like NMR, IR, and mass spectrometry are crucial for routine characterization, future research will employ more advanced methods to gain deeper insights into the molecule's structure and stereochemistry. nih.govnih.govnih.gov

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as HSQC and HMBC are invaluable for unambiguously assigning complex NMR signals, which is critical for structurally intricate derivatives. nih.gov

X-Ray Crystallography: Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule. researchgate.net For a chiral compound like this compound, this technique is essential for determining its absolute configuration and analyzing intermolecular interactions in the solid state. The crystal structure of the closely related 2,3-diphenyl-1,3-thiazolidin-4-one has been successfully determined, paving the way for similar studies on the thione analog. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unequivocal determination of elemental composition, which is critical for confirming the identity of newly synthesized compounds. nih.govnih.gov

In-depth Computational Modeling for Structure-Property-Reactivity Correlations

Computational chemistry is a powerful tool for predicting molecular properties and guiding experimental design. Future studies on this compound will increasingly rely on sophisticated modeling to understand its behavior at the molecular level.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate molecular geometries, spectroscopic properties (like NMR chemical shifts), and reaction energetics. mdpi.com This allows for the correlation of the electronic structure with observed reactivity and physical properties.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how the molecule might bind to biological targets like enzymes or receptors. nih.govnih.govplos.org This is crucial for the rational design of new therapeutic agents.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological membrane. nih.govnih.gov

| Computational Method | Primary Application | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and property prediction. mdpi.com | Correlation of structure with spectroscopic data and reactivity. |

| Molecular Docking | Binding mode prediction with biological targets. nih.govnih.gov | Identification of potential therapeutic targets and lead optimization. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. nih.gov | Understanding conformational stability and binding dynamics. |

Exploration of Unconventional Reactivity and Catalysis

The thiazolidine-2-thione scaffold offers unique reactivity that remains largely unexplored. The sulfur atom of the thione group can act as a nucleophile or a ligand for metal catalysts. Future research could investigate:

Organocatalysis: The heterocyclic ring could be functionalized to act as an organocatalyst, leveraging its chiral backbone to induce stereoselectivity in organic reactions.

Coordination Chemistry: The thione group is an excellent ligand for transition metals. Novel metal complexes could be synthesized, potentially leading to new catalysts for cross-coupling reactions, hydrogenations, or other important transformations.

Ring-Opening Reactions: Controlled opening of the thiazolidine ring could provide access to novel acyclic chiral ligands or building blocks for the synthesis of other complex molecules.

Rational Design of Targeted Molecular Probes and Functional Materials

The inherent structure of this compound makes it an attractive scaffold for the development of specialized molecules with tailored functions.

Molecular Probes: By attaching fluorescent or other reporter groups to the scaffold, it may be possible to design molecular probes for detecting specific ions, molecules, or biological processes. The phenyl groups can be functionalized to tune the probe's solubility and targeting capabilities.

Functional Materials: The thiazolidine-2-thione unit can be incorporated into polymer backbones or side chains to create new functional materials. These materials could possess interesting optical, electronic, or self-assembly properties.

Hybrid Molecules: A promising strategy involves creating hybrid molecules by linking the thiazolidine-2-thione scaffold to other known pharmacophores, such as acridine (B1665455) or oxadiazole moieties. nih.govmdpi.com This approach aims to combine the biological activities of both fragments to create new drug candidates with enhanced potency or novel mechanisms of action. nih.govmdpi.com

Q & A

Basic: What are common synthetic routes for 4,5-Diphenyl-1,3-thiazolidine-2-thione?

Methodological Answer:

The compound is typically synthesized via cyclization reactions. A standard approach involves refluxing thiourea derivatives with glyoxal in a water/isopropyl alcohol (50:50 vol.) mixture at pH 7.5 (adjusted with Na₂CO₃), yielding cis/trans diastereomers . Another method uses chloroacetic acid, sodium acetate, and oxo-compounds in DMF/acetic acid under reflux for 2 hours, followed by recrystallization . For reproducibility, ensure stoichiometric ratios (e.g., 1:3 thiourea-to-glyoxal molar ratio) and monitor pH rigorously to avoid side products.

Basic: What structural characterization techniques are recommended for this compound?

Methodological Answer:

- Single-crystal XRD : Resolve stereochemistry and confirm bond angles (e.g., C–C bond precision ≤0.007 Å at 93 K) .

- ¹H/¹³C NMR : Assign diastereomers using coupling constants (e.g., δ 5.76 ppm for hydroxyl protons in cis/trans mixtures) .

- IR Spectroscopy : Identify thione (C=S) stretches near 1200–1250 cm⁻¹ and hydroxyl groups at ~3200–3500 cm⁻¹ .

Advanced: How can diastereoselective synthesis of this compound be achieved?

Methodological Answer:

Diastereoselectivity is influenced by catalysts and reaction conditions. For example, chiral N-acyl thiazolidinethiones undergo α-alkylation with carbocations using Lewis acids (e.g., BF₃·OEt₂) to favor specific stereoisomers (70–72% yield). Monitor enantiomeric excess via chiral HPLC and optimize solvent polarity (e.g., CH₂Cl₂/hexanes) to enhance selectivity .

Advanced: How should researchers resolve contradictions in diastereomer ratios across synthetic protocols?

Methodological Answer:

Contradictions often arise from pH variations, solvent effects, or temperature fluctuations. To address this:

- Compare reaction kinetics (e.g., reflux time in DMF/acetic acid vs. aqueous IPA ).

- Use TLC (silica gel, ethyl acetate/hexanes) to track intermediate formation and optimize quenching conditions.

- Validate results with quantum chemical calculations (e.g., DFT for energy barriers of cis/trans isomerization) .

Advanced: What methods are effective for separating cis/trans diastereomers?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., 70:30 CH₂Cl₂/hexanes) .

- Crystallization : Exploit solubility differences in DMF-ethanol mixtures .

- HPLC : Employ chiral stationary phases (e.g., amylose-based columns) for high-resolution separation .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of thione vapors.

- PPE : Wear nitrile gloves, goggles, and N95 masks during synthesis .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and ignition sources .

Advanced: How does reactivity vary under acidic vs. basic conditions?

Methodological Answer:

- Acidic Cyclization : Generates oxadiazinane-thiones via thiourea intermediates (e.g., HCl-mediated cyclization yields 1,3,5-oxadiazinane derivatives) .

- Amine Treatment : Forms triazinane-thiones under basic conditions (e.g., with methylamine) . Monitor reaction progress via ¹H NMR to detect intermediate thioureas (δ 6.58 ppm for NH protons) .

Advanced: How can computational methods enhance understanding of this compound’s properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.